molecular formula C12H18N2O3S B7575369 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide

Cat. No. B7575369
M. Wt: 270.35 g/mol
InChI Key: QAHUJHYDEPJWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy homeostasis in cells. A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases, such as diabetes, obesity, and cancer.

Mechanism of Action

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide activates AMPK by binding to the allosteric activator site on the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit of AMPK. This, in turn, leads to increased activity of AMPK, which regulates various metabolic pathways in cells.
Biochemical and Physiological Effects:
3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in cells. It increases glucose uptake and fatty acid oxidation, leading to increased ATP production in cells. It also increases mitochondrial biogenesis, leading to increased energy production in cells. 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has also been shown to improve insulin sensitivity in diabetic mice and reduce body weight gain in obese mice. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell-based assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, its effects on cells can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide. One area of research is the development of more potent and selective activators of AMPK. Another area of research is the investigation of the potential therapeutic applications of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide in metabolic diseases and cancer. Additionally, the off-target effects of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide on other enzymes need to be further investigated to better understand its effects on cells.

Synthesis Methods

The synthesis of 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminobenzenesulfonamide using tert-butyldimethylsilyl chloride. The protected amine is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolane-3-carboxylic acid to form the corresponding ester. The ester is then reduced using lithium aluminum hydride to form the alcohol, which is then deprotected using tetra-n-butylammonium fluoride to yield the final product, 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide.

Scientific Research Applications

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in metabolic diseases, such as diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has also been shown to improve insulin sensitivity in diabetic mice and reduce body weight gain in obese mice. In addition, 3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide has been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice.

properties

IUPAC Name

3-[(oxolan-3-ylmethylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-18(15,16)12-3-1-2-10(6-12)7-14-8-11-4-5-17-9-11/h1-3,6,11,14H,4-5,7-9H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHUJHYDEPJWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide

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